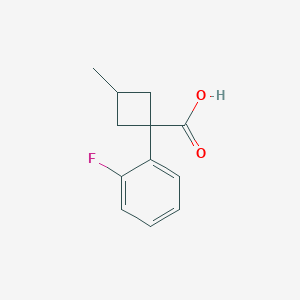
1-(2-Fluorophenyl)-3-methylcyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluorophenyl)-3-methylcyclobutane-1-carboxylic acid, also known as FMeCB, is a cyclobutane derivative that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. FMeCB is a chiral compound that exists in two enantiomeric forms, namely R and S. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Applications De Recherche Scientifique
Structural Analysis and Conformation Studies
The structure and conformation of related cyclobutane carboxylic acids have been extensively studied to understand their chemical properties and potential applications. For example, the structure of cis-2-phenylcyclobutanecarboxylic acid and cis-3-(p-fluorophenyl)cyclobutanecarboxylic acid was determined by X-ray diffraction methods. These studies provide valuable insights into the molecular geometry, bond lengths, and dihedral angles, which are crucial for understanding the reactivity and interaction with other molecules (Reisner et al., 1983).
Radiopharmaceutical Applications
1-Amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a derivative closely related to 1-(2-Fluorophenyl)-3-methylcyclobutane-1-carboxylic acid, has been synthesized for use in positron emission tomography (PET) imaging. This compound is a tumor-avid amino acid, indicating its potential for delineating tumor tissues in medical imaging applications. The high specific activity and suitable radiochemical yield make it a promising candidate for PET tracer development (Shoup & Goodman, 1999).
Chemical Synthesis and Properties
The synthesis and physical-chemical properties of derivatives of this compound have been explored to understand their behavior and potential chemical applications. For instance, the synthesis of cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids as pure diastereomers has been achieved, with studies on their pKa values providing insights into their acid-base properties and interactions with fluorine atoms (Chernykh et al., 2016).
Diagnostic Imaging in Oncology
1-Amino-3-18F-fluorocyclobutane-1-carboxylic acid (18F-FACBC) PET/CT imaging has been evaluated for its effectiveness in the diagnosis of recurrent prostate carcinoma. This approach offers a non-invasive, metabolic imaging technique, highlighting the utility of derivatives of this compound in enhancing the accuracy of cancer diagnosis and management (Ren et al., 2016).
Enhanced Synthesis Methods
Improvements in the synthesis of FACBC, including the development of automated radiosynthesis methods, have been achieved. These advancements are crucial for the routine production of this compound for human use, further underscoring the importance of optimizing synthesis techniques for compounds related to this compound (McConathy et al., 2003).
Mécanisme D'action
Target of Action
Similar compounds have been used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of suzuki–miyaura coupling, the reaction involves the formation of a new carbon-carbon bond through the interaction of an organoboron compound with a halide or pseudohalide .
Biochemical Pathways
Compounds with similar structures have been involved in the suzuki–miyaura coupling reaction, which is a key process in organic synthesis .
Pharmacokinetics
The mean apparent terminal half-life of the drug is approximately 7.7 h in healthy adults .
Result of Action
Similar compounds have been used in the suzuki–miyaura coupling reaction, which results in the formation of a new carbon-carbon bond .
Action Environment
Similar compounds have been used in the suzuki–miyaura coupling reaction, which is known to be exceptionally mild and functional group tolerant .
Analyse Biochimique
Biochemical Properties
It’s structurally similar compounds, such as 2-Fluorophenylboronic acid, have been used as reactants in the preparation of biologically active biphenyls
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects of 1-(2-Fluorophenyl)-3-methylcyclobutane-1-carboxylic acid on cellular function in in vitro or in vivo studies have not been reported
Dosage Effects in Animal Models
There is currently no available data on how the effects of this compound vary with different dosages in animal models . Future studies should investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-3-methylcyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO2/c1-8-6-12(7-8,11(14)15)9-4-2-3-5-10(9)13/h2-5,8H,6-7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPSAQMLXSBARR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)(C2=CC=CC=C2F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-bromo-3-(2-chlorobenzoyl)phenyl]-4-oxochromene-2-carboxamide](/img/structure/B2986760.png)
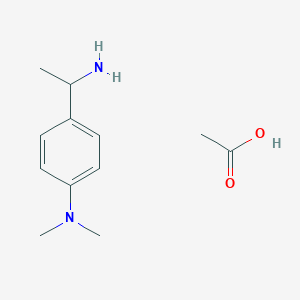
![3-{[4-(tert-butyl)benzyl]sulfanyl}-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2986763.png)

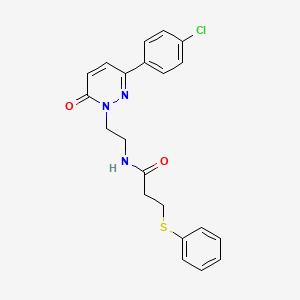


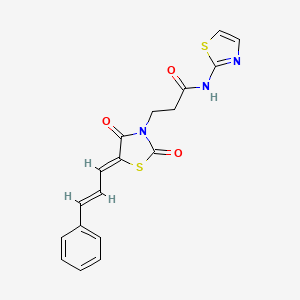
![Ethyl 2-[(1-methylpyrrolidin-3-yl)methylamino]acetate](/img/structure/B2986775.png)
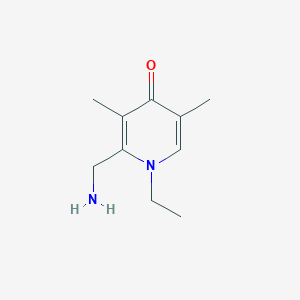
![3-(pyridine-2-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B2986780.png)

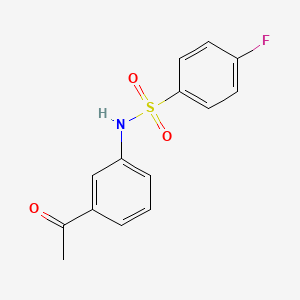
![N-(4-fluorophenyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2986783.png)